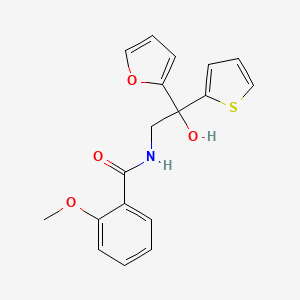

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the furan and thiophene rings could be introduced via a palladium-catalyzed coupling reaction . The hydroxy and ethyl groups could be introduced via a nucleophilic substitution reaction . The methoxy group could be introduced via a Williamson ether synthesis, and the benzamide group could be introduced via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophen rings would likely contribute to the compound’s aromaticity, while the hydroxy, ethyl, methoxy, and benzamide groups would likely contribute to its polarity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan and thiophen rings could undergo electrophilic aromatic substitution reactions. The hydroxy group could potentially undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility would likely be affected by the polar hydroxy, methoxy, and benzamide groups. Its melting and boiling points would likely be relatively high due to the presence of multiple rings .Scientific Research Applications

Antifertility Agents and Biological Activity

Research has shown that compounds structurally related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide exhibit significant biological activities. For instance, substituted diaryl derivatives of benzo[b]thiophenes and benzo[b]furans have been reported to have estrogenic and/or estrogen antagonist activities, which are considered potential antifertility agents (Crenshaw et al., 1971). These compounds afford complete protection against pregnancy in rats at certain doses, highlighting their potential in reproductive health research.

Metal Complexes and Schiff Bases

Metal complexes derived from heterocyclic Schiff bases, involving furan and thiophene motifs, have been synthesized and characterized, showcasing a pathway to explore the coordination chemistry and potential applications in catalysis or material science (Ahmed, Yousif, & Al-jeboori, 2013). The biological activity of these complexes against different bacterial strains has been investigated, suggesting their applicability in antimicrobial studies.

Synthetic Chemistry and Material Applications

The compound's structural motifs are relevant in synthetic organic chemistry, particularly in the construction of complex molecules. For example, photooxygenation of 2-thiophenyl-substituted furans has led to the synthesis of γ-hydroxybutenolides, a process that involves singlet oxygen-mediated oxidation (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). This highlights the utility of furan and thiophene units in accessing valuable synthetic intermediates.

Energy Conversion and Dye-Sensitized Solar Cells

In the field of energy conversion, phenothiazine derivatives with various conjugated linkers (furan, thiophene) have been synthesized and utilized in dye-sensitized solar cells. These studies reveal the impact of conjugated linkers on the efficiency of solar energy conversion, indicating the relevance of furan and thiophene units in the development of efficient dye-sensitized solar cells (Se Hun Kim et al., 2011).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. These could include wearing protective clothing and eye protection, and ensuring adequate ventilation.

Future Directions

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-22-14-7-3-2-6-13(14)17(20)19-12-18(21,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,21H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVUXQSPFLUDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)

![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)

![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)

![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)

![N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2936878.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)